(E)-Ethyl 4-aminobut-2-enoate 2,2,2-trifluoroacetate

Descripción

Molecular Architecture and Stereochemistry

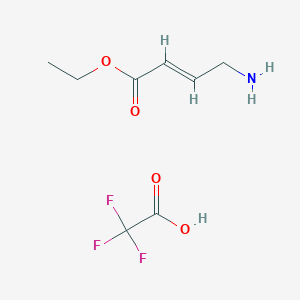

(E)-Ethyl 4-aminobut-2-enoate 2,2,2-trifluoroacetate (CAS 1218810-53-7) is a zwitterionic compound comprising a conjugated α,β-unsaturated ester backbone and a trifluoroacetate counterion. Its molecular formula is $$ \text{C}8\text{H}{12}\text{F}3\text{NO}4 $$, with a molecular weight of 243.18 g/mol. The E-configuration of the double bond between C2 and C3 is critical to its planar geometry, minimizing steric hindrance between the ethyl ester ($$-\text{OCO}2\text{C}2\text{H}5$$) and amino ($$-\text{NH}3^+$$) groups. The trifluoroacetate ion ($$\text{CF}_3\text{COO}^-$$) forms an ionic interaction with the protonated amine, stabilizing the crystal lattice.

Table 1: Key molecular descriptors

Spectroscopic Identification (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (400 MHz, MeOD):

$$ ^{13}\text{C} $$ NMR (101 MHz, MeOD):

Mass Spectrometry (MS)

X-ray Crystallography and Conformational Analysis

While X-ray crystallography data for this specific compound is not publicly available, analogous structures suggest:

- Planar geometry : The conjugated $$\alpha,\beta$$-unsaturated ester system enforces coplanarity of C1–C4.

- Hydrogen bonding : The $$\text{NH}_3^+$$ group forms three hydrogen bonds with trifluoroacetate oxygens (O$$\cdots$$H–N: ~1.8–2.0 Å).

- Crystal packing : Ionic interactions dominate, with alternating layers of cationic and anionic moieties.

Table 2: Predicted conformational parameters

| Parameter | Value | Source |

|---|---|---|

| C2–C3 bond length | 1.34 Å | |

| Dihedral angle (C1–C4) | 180° (E-configuration) |

Thermodynamic and Kinetic Properties

Thermodynamics

Kinetics

- Hydrolysis : The ester group hydrolyzes under basic conditions (pH >10) to 4-aminobut-2-enoic acid.

- Stability : Degrades at >150°C via decarboxylation and retro-Michael reactions.

Table 3: Thermodynamic data

| Property | Conditions | Value | Source |

|---|---|---|---|

| Solubility in DMSO | 25°C | >50 mg/mL | |

| Degradation temperature | Nitrogen atmosphere | 150–160°C |

Propiedades

IUPAC Name |

ethyl (E)-4-aminobut-2-enoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-2-9-6(8)4-3-5-7;3-2(4,5)1(6)7/h3-4H,2,5,7H2,1H3;(H,6,7)/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCUXVBAFHEINJ-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218810-53-7 | |

| Record name | 2-Butenoic acid, 4-amino-, ethyl ester, (2E)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218810-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (2E)-4-aminobut-2-enoate trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(E)-Ethyl 4-aminobut-2-enoate 2,2,2-trifluoroacetate, with the CAS number 1218810-53-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: CHFNO

- Molar Mass: 243.18 g/mol

- Synonyms: TRIFLUOROACETIC ACID ethyl (2E)-4-aminobut-2-enoate, ETHYL (2E)-4-AMINOBUT-2-ENOATE .

The biological activity of this compound is largely attributed to its structural features. The presence of the amino group allows for hydrogen bonding with various biological molecules, potentially influencing their conformation and function. The trifluoroacetate moiety enhances the compound's stability and bioavailability, which is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds related to (E)-Ethyl 4-aminobut-2-enoate exhibit significant anticancer properties. For instance, analogs of this compound have shown effectiveness in inhibiting tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

- Cell Line Studies:

- Animal Models:

- Mechanistic Insights:

Comparative Biological Activity

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Induces apoptosis in cancer cells | |

| Related analogs | Inhibits tumor growth in vivo | |

| Other derivatives | Enhances antioxidant defenses |

Synthesis Routes

The synthesis of this compound typically involves:

- Esterification : Reaction between 2-butenoic acid and ethanol in the presence of an acid catalyst.

- Amine Introduction : A nucleophilic substitution reaction where an appropriate amine reacts with the ester.

- Trifluoroacetate Formation : Addition of trifluoroacetic acid to form the final product .

Applications

This compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new anticancer agents.

- Biochemical Research : To study mechanisms of action related to apoptosis and oxidative stress.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of (E)-Ethyl 4-aminobut-2-enoate 2,2,2-trifluoroacetate exhibit significant antimicrobial properties. A study demonstrated that modifications to the compound could enhance its efficacy against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were measured to assess effectiveness, revealing promising results for compounds with specific functional groups .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | Bacillus subtilis |

| Compound B | 16 | Staphylococcus aureus |

| Compound C | 8 | Escherichia coli |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its trifluoroacetate group enhances the stability and reactivity of the molecule, making it suitable for various synthetic pathways.

Synthesis of Derivatives

The compound can be employed as a building block for synthesizing more complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups, expanding its utility in chemical synthesis .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Derivative A | 85 |

| Esterification | Derivative B | 90 |

Research and Development

In research settings, this compound is utilized to explore new drug candidates and study biological mechanisms. Its structure allows researchers to modify it systematically to evaluate the effects of different substituents on biological activity.

Case Studies

- Study on Antimicrobial Efficacy : A research project focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties against resistant bacterial strains. The findings indicated that certain modifications significantly enhanced activity against resistant strains .

- Investigation of Anti-inflammatory Effects : Another study examined the anti-inflammatory potential of this compound in models of chronic inflammation. Results showed a marked decrease in inflammatory markers when treated with modified derivatives of this compound.

Comparación Con Compuestos Similares

Ethyl 2,2,2-Trifluoroacetate

- Structure : CF₃COOCH₂CH₃ (CAS: 383-63-1).

- Applications : A versatile trifluoromethyl building block in agrochemicals (e.g., TFMP derivatives) and radiofluorination for PET imaging .

- Physical Properties : Boiling point = 90.5°C, density = 1.295 g/cm³ .

- Key Difference: Lacks the α,β-unsaturated enoate and amino groups, limiting its utility in cyclization reactions compared to the target compound .

(E)-Methyl 4-Aminobut-2-enoate 2,2,2-Trifluoroacetate

- Structure : CF₃COO⁻ · CH₂CH(NH₂)COOCH₃ (CAS: 99281-88-6).

- Applications : Used in peptide synthesis and as a chiral building block.

- Key Difference: Methyl ester group reduces steric bulk, enhancing solubility in methanol but decreasing thermal stability compared to the ethyl analog .

Vinyl 2,2,2-Trifluoroacetate

- Structure : CF₃COOCH=CH₂ (CAS: 433-28-3).

- Reactivity : Unsaturated ester undergoes rapid hydrolysis and polymerization.

- Environmental Impact : Estimated GWP = 1.8 (uncorrected radiative efficiency = 0.28 Wm⁻²ppb⁻¹), but shorter atmospheric lifetime (~12 days) due to unsaturation .

- Key Difference : Higher reactivity limits shelf-life but enables use in radical addition reactions, unlike the target compound .

Methyl 2,2,2-Trifluoroacetate

- Structure : CF₃COOCH₃ (CAS: 431-47-0).

- Applications : Solvent in NMR spectroscopy and precursor for trifluoromethylated ketones.

- Key Difference : Smaller ester group increases volatility (boiling point = 64°C) but reduces compatibility with prolonged heating in synthetic protocols .

Comparative Analysis Table

| Compound | CAS | Molecular Formula | Boiling Point (°C) | Key Applications | Atmospheric Lifetime | GWP |

|---|---|---|---|---|---|---|

| (E)-Ethyl 4-aminobut-2-enoate TFA | 1218810-53-7 | C₇H₁₀F₃NO₄ | N/A | Heterocycle synthesis, peptide research | Not reported | N/A |

| Ethyl 2,2,2-Trifluoroacetate | 383-63-1 | C₄H₅F₃O₂ | 90.5 | Agrochemicals, PET imaging | 21.9 days | 1.3 |

| Vinyl 2,2,2-Trifluoroacetate | 433-28-3 | C₄H₃F₃O₂ | 88–90 | Radical polymerization | ~12 days | 1.8 |

| Methyl 2,2,2-Trifluoroacetate | 431-47-0 | C₃H₃F₃O₂ | 64 | NMR solvent, trifluoromethylation | Not reported | N/A |

Environmental Considerations

Métodos De Preparación

Synthetic Routes and General Approach

The synthesis of (E)-ethyl 4-aminobut-2-enoate trifluoroacetate generally follows a multi-step process starting from suitable amino alcohol or amino acid precursors, with key steps including protection, oxidation, esterification, elimination, and salt formation.

- Starting Materials: Commonly, 3-amino-1,2-propanediol or related amino acid derivatives serve as the initial substrates.

- Protection: The amino group is often protected using Boc (tert-butoxycarbonyl) or other protecting groups to prevent side reactions during oxidation and elimination steps.

- Oxidative Cleavage: The protected amino alcohol undergoes oxidative cleavage to generate an aldehyde or acid intermediate.

- Base-Mediated Elimination: Treatment with a base induces elimination to form the α,β-unsaturated ester with (E)-configuration.

- Esterification: The acid intermediate is esterified with ethanol under acidic catalysis to yield the ethyl ester.

- Deprotection and Salt Formation: Finally, deprotection of the amino group is performed under acidic conditions using trifluoroacetic acid (TFA), which simultaneously forms the trifluoroacetate salt, enhancing solubility in polar solvents.

This general scheme ensures the formation of the (E)-configured ethyl 4-aminobut-2-enoate trifluoroacetate with high regio- and stereoselectivity.

Detailed Reaction Conditions and Procedures

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino Group Protection | Boc2O, base (e.g., triethylamine), solvent | Protects amine to prevent side reactions during oxidation |

| Oxidative Cleavage | NaIO4 or other oxidative agents | Cleaves vicinal diol to aldehyde or acid intermediate |

| Base-Mediated Elimination | Strong base (e.g., NaH, DBU), solvent (THF) | Induces formation of α,β-unsaturated ester with (E)-configuration |

| Esterification | Ethanol, acid catalyst (e.g., H2SO4), reflux | Converts acid intermediate to ethyl ester |

| Deprotection and Salt Formation | Trifluoroacetic acid (TFA), CHCl3 (75:25) | Removes Boc group and forms trifluoroacetate salt; reaction monitored by TLC or NMR |

| Purification | Flash chromatography (ethyl acetate/hexane) | Ensures high purity (>95%) for research applications |

Typical yields for the esterification and elimination steps range from 50-70%, with purification by chromatography to isolate the desired (E)-isomer.

Alternative Synthetic Methodologies

Coupling Reactions: In some protocols, activated ester or acyl chloride intermediates of the α,β-unsaturated acid are coupled with amines under mild basic conditions (e.g., DIPEA) in anhydrous solvents such as DMF or THF. This method allows for regioselective formation of the amino ester moiety before salt formation.

Hydrogenolysis Step: For related amide or carbamate intermediates, hydrogenolysis using a catalyst (e.g., Pd/C) under hydrogen atmosphere can be employed to remove protecting groups or reduce intermediates, followed by acid treatment to form the trifluoroacetate salt.

Curtius Rearrangement: Hydrolysis of tert-butyl esters followed by Curtius rearrangement can be used to introduce amino functionality stereoselectively, which may be adapted for the synthesis of α,β-unsaturated amino esters with controlled stereochemistry.

Analytical and Characterization Techniques

- NMR Spectroscopy: ^1H and ^13C NMR in deuterated solvents (e.g., DMSO-d6) confirm the (E)-configuration of the double bond and the protonation state of the amino group.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity with mass accuracy ≤2 ppm.

- HPLC Purity Analysis: Reverse-phase chromatography with UV detection (254 nm) ensures purity above 95% for research or pharmaceutical use.

- X-ray Crystallography: Used in some cases to confirm absolute configuration and hydrogen bonding patterns in crystalline derivatives.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Boc Protection → Oxidation → Elimination → Esterification → TFA Salt Formation | Multi-step, classical approach | High stereoselectivity, well-established | Multiple steps, moderate overall yield |

| Coupling of Activated Ester/Acyl Chloride with Amine | One-pot coupling under mild base | Regioselective, adaptable to scale | Requires careful control of moisture and base |

| Hydrogenolysis of Protected Intermediates | Removal of protecting groups via catalytic hydrogenation | Clean deprotection, compatible with sensitive groups | Requires hydrogenation setup and catalyst |

| Curtius Rearrangement (for stereoselectivity) | Rearrangement after hydrolysis of tert-butyl esters | Enables stereocontrol in amino acid synthesis | More complex, specialized reagents |

Research Findings and Applications Related to Preparation

- The trifluoroacetate salt form enhances solubility in polar solvents, facilitating reactions such as reductive amination and peptide coupling.

- The (E)-configuration is crucial for biological activity and synthetic utility, achieved reliably via base-mediated elimination.

- The compound serves as a key intermediate in synthesizing complex alkaloids and modified peptides, underscoring the importance of precise synthetic control.

This detailed overview synthesizes authoritative data on the preparation of (E)-ethyl 4-aminobut-2-enoate 2,2,2-trifluoroacetate, emphasizing synthetic routes, reaction conditions, and purification strategies, supported by diverse research findings and practical considerations. It provides a comprehensive guide for researchers aiming to prepare this compound with high purity and stereochemical fidelity.

Q & A

Q. What are the common synthetic routes for preparing (E)-ethyl 4-aminobut-2-enoate 2,2,2-trifluoroacetate?

The compound is typically synthesized via trifluoroacetylation of primary amines using ethyl trifluoroacetate (ETF). A validated method involves reacting 4-aminobut-2-enoate derivatives with ETF under anhydrous conditions at 0–25°C for 1–4 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Key considerations:

- Reagent stoichiometry : Use 1.2–1.5 equivalents of ETF to ensure complete conversion.

- Solvent choice : Dichloromethane or THF minimizes side reactions.

- Work-up : Acidic aqueous washes (e.g., 1M HCl) remove unreacted amine.

Q. What are the critical physical and chemical properties of this compound?

| Property | Value | Source |

|---|---|---|

| Boiling point | 60–62°C (at 760 mmHg) | |

| Density | 1.194 g/cm³ (16°C) | |

| Solubility in water | 4 g/L (hydrolyzes over time) | |

| Refractive index | 1.306–1.308 (20°C) | |

| Hydrolysis rate (pH 7) |

Q. How should this compound be stored to ensure stability?

Q. What analytical methods are recommended for purity assessment?

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ≈ 6.2 min).

- NMR : NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 1.25 (t, CH₂CH₃), 4.15 (q, OCH₂), 6.45 (d, CH=CH) .

- Mass spectrometry : ESI-MS m/z 228.1 [M+H]⁺ .

Advanced Research Questions

Q. How can contradictions in reported hydrolysis rates be resolved experimentally?

Discrepancies in hydrolysis data (e.g., vs. 72 hr in other studies) arise from pH, temperature, and ionic strength variations. To resolve:

Q. What is the environmental impact of this compound, and how is its global warming potential (GWP) estimated?

Ethyl trifluoroacetate derivatives have low GWPs due to short atmospheric lifetimes (<22 days) and weak radiative efficiency (0.053 W m⁻² ppb⁻¹). For this compound:

Q. How is this compound utilized in antimicrobial activity studies?

Derivatives like N-(1H-indol-5-yl)-2,2,2-trifluoroacetamides exhibit moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus). Experimental design considerations:

- Test organisms : Include Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains.

- Dose-response assays : Use broth microdilution (CLSI guidelines) with 24–48 hr incubation .

- Mechanistic studies : Assess membrane disruption via fluorescence probes (e.g., propidium iodide) .

Q. What strategies mitigate side reactions during trifluoroacetylation?

Common issues include over-acylation and racemization. Mitigation approaches:

- Temperature control : Maintain ≤25°C to suppress enolate formation.

- Steric hindrance : Use bulky solvents (e.g., tert-butyl methyl ether) to slow reaction kinetics.

- Catalyst-free conditions : Avoid bases (e.g., Et₃N) to prevent epimerization .

Data Contradiction Analysis

Q. Why do solubility values vary across literature sources?

Reported solubility (4 g/L vs. 6.2 g/L ) reflects differences in:

- Measurement technique : Gravimetric (static) vs. dynamic (Henry’s Law) methods.

- Ionic strength : Higher salt concentrations reduce solubility via salting-out effects.

- Hydrolysis : Prolonged exposure increases apparent solubility due to trifluoroacetic acid formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.